molecular formula C14H17FN2O2 B2873837 N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1090744-84-5

N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2873837
CAS RN: 1090744-84-5
M. Wt: 264.3
InChI Key: SHEPBYYLQBWKCL-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide, commonly known as CFM-2, is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is expressed in various tissues including sensory neurons, where it plays a crucial role in pain sensation and inflammation. CFM-2 has been extensively studied for its potential therapeutic applications in pain management and inflammation.

Mechanism of Action

CFM-2 acts as a potent and selective antagonist of N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels. N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels are activated by various stimuli including reactive oxygen species, electrophilic compounds, and temperature changes. Activation of N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways that result in pain and inflammation. CFM-2 blocks the activation of N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels, thereby reducing calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
CFM-2 has been shown to be effective in reducing pain and inflammation in animal models. In addition, CFM-2 has been shown to have a low toxicity profile and is well-tolerated in animal studies. CFM-2 has also been shown to have a long duration of action, making it a promising candidate for the development of new pain management therapies.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for lab experiments, including its potency and selectivity for N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels. CFM-2 is also well-tolerated in animal studies, making it a promising candidate for further preclinical and clinical development. However, CFM-2 has some limitations, including its relatively complex synthesis method and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of CFM-2. One potential direction is the development of new pain management therapies based on CFM-2. Another direction is the exploration of the potential therapeutic applications of CFM-2 in other conditions, including inflammation and cancer. Further studies are also needed to determine the safety and efficacy of CFM-2 in humans, as well as to optimize its synthesis method and pharmacokinetic properties.

Synthesis Methods

CFM-2 can be synthesized through a multistep process involving the reaction of 2-fluorophenol with 2-bromoethyl acetate to form 2-(2-fluorophenoxy)ethyl acetate. The resulting compound is then reacted with 1-cyano-1,2-dimethylpropylamine in the presence of a base to form CFM-2.

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications in pain management and inflammation. N-(1-cyano-1,2-dimethylpropyl)-2-(2-fluorophenoxy)acetamide channels are involved in the development of various types of pain, including inflammatory pain, neuropathic pain, and cancer pain. CFM-2 has been shown to be effective in reducing pain in animal models of these conditions.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-7-5-4-6-11(12)15/h4-7,10H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEPBYYLQBWKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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